2-Bromo-4-chloro-1-(difluoromethyl)benzene
Description
Overview of Halogenated Aromatic Compounds
Halogenated aromatic compounds constitute a fundamental class of organic molecules characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to an aromatic ring system. These compounds exhibit remarkable diversity in their chemical properties and biological activities, making them essential building blocks in numerous industrial applications. The incorporation of halogen atoms into aromatic systems significantly alters the electronic distribution within the molecule, typically resulting in electron-withdrawing effects that modify reactivity patterns and physical properties.
The widespread utilization of halogenated aromatic compounds spans multiple industries, including agricultural chemicals, pharmaceutical intermediates, dye manufacturing, and specialty chemical production. Monochlorobenzene and dichlorobenzenes have been extensively employed as solvents and chemical intermediates, while dichlorobenzenes, particularly the para-isomer, serve as fumigants, insecticides, and disinfectants. More complex halogenated aromatics such as hexachlorobenzene function as fungicides and intermediates for dye synthesis, while also serving as raw materials for synthetic rubber production and as plasticizers for polyvinyl chloride.
The environmental persistence and bioaccumulation potential of many halogenated aromatic compounds have prompted extensive research into their biodegradation pathways. Microbial degradation mechanisms typically involve dehalogenation processes that can occur through reductive, oxidative, or hydrolytic pathways, with the removal of halogen substituents often representing a critical step in the overall biodegradation process. These degradation studies have revealed that halogenated aliphatic compounds generally exhibit greater persistence compared to their aromatic counterparts in subsurface environments.
Significance of Difluoromethyl Substitution in Benzene Derivatives
The difluoromethyl group has emerged as a highly valuable functional group in medicinal chemistry and materials science due to its unique physicochemical properties. Unlike other fluorinated substituents, the difluoromethyl group acts as a lipophilic hydrogen bond donor with characteristics similar to those of thiophenol, aniline, and amine groups, but distinct from hydroxyl groups. This property makes difluoromethyl-substituted compounds particularly attractive as bioisosteres in drug design, where they can replace methyl groups while introducing hydrogen bonding capabilities and modifying lipophilicity profiles.
The incorporation of difluoromethyl groups into aromatic systems provides several advantages over traditional fluorinated substituents. Research has demonstrated that replacing methyl groups with difluoromethyl groups results in smaller lipophilicity increases compared to trifluoromethyl substitution while simultaneously providing new hydrogen bonding abilities. For example, aryl difluoromethyl ether compounds exhibit high lipophilicity combined with significant hydrogen bond acidity, creating unique pharmacological profiles.
Recent advances in difluoromethylation methodology have revolutionized access to these valuable compounds. The development of multiple difluoromethylation reagents has enabled the formation of carbon-difluoromethyl bonds through various mechanisms including electrophilic, nucleophilic, radical, and cross-coupling approaches. Palladium-catalyzed cross-coupling reactions have proven particularly effective for constructing aryldifluoromethyl bonds, with recent studies demonstrating efficient coupling of aryl halides with difluoromethyl-containing partners.
The mechanistic understanding of difluoromethyl group installation has advanced significantly through computational and experimental studies. Research on palladium-catalyzed aryldifluoromethylation reactions has revealed that reductive elimination from aryldifluoromethyl palladium complexes occurs orders of magnitude faster than from analogous trifluoromethyl complexes, enabling reactions to proceed at room temperature. This enhanced reactivity has been attributed to the unique electronic properties of the difluoromethyl group and its interaction with palladium centers.
Scope and Objectives of Research on 2-Bromo-4-chloro-1-(difluoromethyl)benzene
This compound represents a compelling target for synthetic and mechanistic studies due to its combination of multiple halogen substituents and a difluoromethyl group. This compound, with molecular formula C₇H₄BrClF₂ and molecular weight 241.46 grams per mole, exhibits unique structural features that make it valuable for various research applications. The compound contains three distinct halogen-containing substituents: bromine at the 2-position, chlorine at the 4-position, and difluoromethyl at the 1-position of the benzene ring.
Current research objectives for this compound encompass several key areas of investigation. Synthetic methodology development focuses on optimizing preparation routes that provide high yields and selectivity while minimizing the formation of undesired regioisomers. Studies have demonstrated that halogenation reactions starting from difluoromethyl-substituted benzene precursors can be achieved using molecular halogens in the presence of Lewis acid catalysts such as iron or aluminum halides. Temperature control (typically 60-80°C) and careful selection of solvent systems (dimethyl sulfoxide or acetonitrile) prove critical for achieving optimal regioselectivity.
| Synthesis Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Temperature | 60-80°C | Critical for selectivity |
| Catalyst | Iron or aluminum halides | Essential for activation |
| Solvent | Dimethyl sulfoxide, acetonitrile | Affects regioselectivity |
| Reaction time | 1-5 hours | Longer times increase by-products |
| Halogen stoichiometry | Optimized ratios | Minimizes dihalogenated products |
Mechanistic studies of this compound focus on understanding its reactivity patterns in various chemical transformations. The compound readily participates in nucleophilic substitution reactions where bromine or chlorine atoms can be replaced by other nucleophiles. Cross-coupling reactions, particularly Suzuki coupling with cyanoarylboronic esters to form biphenyl derivatives, represent important synthetic applications. The electron-withdrawing effects of the multiple halogen substituents and the difluoromethyl group significantly influence the compound's reactivity profile and regioselectivity in these transformations.
Research applications extend to the compound's potential as an intermediate in pharmaceutical synthesis and agrochemical development. The presence of multiple reactive sites allows for selective functionalization strategies that can lead to diverse molecular scaffolds. Additionally, studies investigating the compound's antifungal properties suggest potential direct biological applications. The combination of structural features present in this compound makes it an excellent model system for understanding the interplay between halogen substitution patterns and difluoromethyl group effects in aromatic chemistry.
| Research Application | Key Features | Current Status |
|---|---|---|
| Pharmaceutical intermediates | Multiple reactive sites | Active investigation |
| Agrochemical development | Halogen substitution patterns | Early-stage research |
| Cross-coupling reactions | Selective functionalization | Well-established methods |
| Antifungal applications | Direct biological activity | Preliminary studies |
| Mechanistic studies | Reactivity understanding | Ongoing research |
Properties
IUPAC Name |
2-bromo-4-chloro-1-(difluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEQJQZXIMENQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261476-50-9 | |
| Record name | 2-Bromo-4-chloro-1-(difluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(difluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-1-(difluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-1-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(difluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a halogenated aromatic compound, participating in various substitution, oxidation, and reduction reactions. The molecular targets and pathways involved vary based on the specific reaction and conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table compares 2-bromo-4-chloro-1-(difluoromethyl)benzene with five structurally related halogenated benzene derivatives:
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects :
- Difluoromethyl (CF₂H) : Introduces moderate electron-withdrawing effects and enhances metabolic stability compared to methyl groups. The CF₂H group in the target compound increases lipophilicity (logP ~2.5 estimated), improving membrane permeability .
- Fluorine Additions: The addition of a fluorine at position 3 in 2-bromo-4-chloro-1-(difluoromethyl)-3-fluorobenzene increases molecular polarity, which may reduce bioavailability compared to the non-fluorinated analogue .
Thermal and Chemical Stability :
Research Findings and Trends
- Fluorine’s Role : Fluorinated substituents improve pharmacokinetic properties by reducing metabolic degradation and enhancing target affinity. For example, CF₂H increases half-life by 30% compared to CH₃ in rodent models .
- Synthetic Accessibility : Bromine and chlorine in the target compound facilitate regioselective functionalization, whereas trifluoromethoxy groups require specialized fluorination techniques (e.g., Balz-Schiemann reaction) .
Biological Activity
2-Bromo-4-chloro-1-(difluoromethyl)benzene is a halogenated aromatic compound characterized by its molecular formula CHBrClF and a molecular weight of 241.46 g/mol. The compound features a benzene ring with bromine, chlorine, and difluoromethyl substituents, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, interaction with biological targets, and potential therapeutic applications.
The presence of halogen atoms in this compound enhances its reactivity and selectivity in biochemical interactions. The difluoromethyl group is particularly noteworthy for its influence on the compound's lipophilicity and ability to penetrate biological membranes, which is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits antifungal activity . The compound may inhibit specific enzymes or disrupt cellular processes in fungal cells, although detailed mechanisms remain to be fully elucidated.
Antifungal Properties
A study highlighted that halogenated compounds similar to this compound often show significant antifungal effects due to their ability to interact with cellular components essential for fungal growth and reproduction. The exact targets within the fungal cells are still under investigation, but potential interactions include:
- Enzyme inhibition : The compound may inhibit critical enzymes involved in metabolic pathways.
- Cell membrane disruption : The lipophilic nature of the compound could allow it to integrate into fungal membranes, leading to increased permeability and cell death.
Case Studies
Several studies have explored the biological activity of halogenated aromatic compounds similar to this compound:
-
Study on Antifungal Activity :
- Objective : To evaluate the antifungal efficacy of halogenated compounds.
- Findings : Compounds with similar structures demonstrated significant inhibition of fungal growth in vitro, suggesting a promising avenue for drug development against resistant fungal strains.
-
Mechanistic Studies :
- Objective : To determine the interaction of halogenated compounds with specific biological targets.
- Findings : Preliminary results indicate that these compounds may bind to active sites of enzymes critical for fungal metabolism, leading to reduced enzymatic activity and subsequent cell death.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Antifungal Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Structure | Yes | Enzyme inhibition |
| 4-Chlorobenzyl alcohol | Structure | Moderate | Membrane disruption |
| 3-Bromo-4-fluorotoluene | Structure | Low | Unknown |
Q & A
Q. What are the critical safety considerations when handling 2-Bromo-4-chloro-1-(difluoromethyl)benzene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid latex gloves due to potential permeability issues .
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources. Use airtight containers to prevent moisture absorption, which may alter reactivity .
- Emergency Protocols : In case of skin contact, immediately wash with water for 15 minutes and seek medical attention. For inhalation exposure, move to fresh air and administer oxygen if necessary .
- Disposal : Follow hazardous waste guidelines (e.g., EPA or local regulations). Neutralize residual compound with a mild base (e.g., sodium bicarbonate) before disposal .
Q. How can the purity of this compound be reliably determined?
- Methodological Answer :
- Gas Chromatography (GC) : Use a DB-5 column (30 m × 0.32 mm) with flame ionization detection (FID). Compare retention times against certified standards .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Validate purity using area normalization (>97% for research-grade material) .
- Elemental Analysis : Confirm halogen content (Br, Cl, F) via combustion analysis. Deviations >0.3% indicate impurities requiring recrystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for electrophilic substitution reactions involving this compound?
- Methodological Answer :
- Controlled Reactivity Studies : Systematically vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, in Friedel-Crafts alkylation, compare outcomes using AlCl₃ vs. FeCl₃ catalysts to assess halogen-directed regioselectivity .
- Spectral Validation : Cross-reference NMR (¹H, ¹³C, ¹⁹F) and HRMS data with computational predictions (DFT or MD simulations) to confirm product structures. Discrepancies in ¹⁹F chemical shifts (±1 ppm) may indicate steric or electronic effects from adjacent substituents .
Q. What strategies optimize the incorporation of the difluoromethyl group into bioactive molecules using this compound as a precursor?
- Methodological Answer :
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids to introduce aromatic motifs. Monitor fluorine retention via ¹⁹F NMR to confirm stability under reaction conditions .
- Bioisosteric Replacement : Replace metabolically labile groups (e.g., -OH, -CH₃) with the difluoromethyl moiety to enhance metabolic stability. Assess pharmacokinetic parameters (e.g., logP, plasma protein binding) using in vitro assays .
Q. How do electronic effects of substituents (Br, Cl, CF₂H) influence the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Hammett Analysis : Correlate substituent σₚ values with reaction rates. The electron-withdrawing Cl (σₚ = +0.23) and Br (σₚ = +0.26) activate the ring toward nucleophilic attack, while the -CF₂H group (σₚ ≈ +0.43) further enhances electrophilicity .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. LUMO localization at the para position relative to -CF₂H confirms regioselectivity trends .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- pH-Dependent Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–7). Monitor degradation products via LC-MS. For example, hydrolysis of the -CF₂H group to -COOH occurs at pH < 3, as confirmed by m/z shifts of +44 Da .
- Isotopic Labeling : Use deuterated solvents (D₂O, CD₃OD) to trace proton exchange mechanisms. ¹H NMR peak broadening at δ 6.8–7.2 ppm indicates reversible ring protonation under strongly acidic conditions .
Structural and Mechanistic Insights
Q. What role does the difluoromethyl group play in modulating the compound’s interactions with biological targets?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize derivatives with target enzymes (e.g., kinases) to visualize fluorine-protein interactions. The -CF₂H group often forms C–F···H–N hydrogen bonds with catalytic lysine residues, improving binding affinity .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes to assess conformational effects. Fluorine’s electronegativity reduces desolvation penalties, enhancing binding kinetics (ΔG‡ < −5 kcal/mol) .
Analytical and Synthetic Challenges
Q. How can trace impurities (e.g., dehalogenated byproducts) be identified and quantified during synthesis?
- Methodological Answer :
- GC-MS with Selective Ion Monitoring (SIM) : Track ions at m/z 78 (benzene fragment) and m/z 112 (chlorobenzene) to detect dehalogenation. Limit of detection (LOD) < 0.1% ensures compliance with pharmacopeial standards .
- Recrystallization Optimization : Use hexane/ethyl acetate (3:1 v/v) for fractional crystallization. Differential scanning calorimetry (DSC) confirms purity by sharp melting endotherms (±1°C of literature values) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
